molecular formula C10H8N2O B1604842 8-Quinolinecarboxamide CAS No. 55706-61-1

8-Quinolinecarboxamide

Cat. No. B1604842
CAS RN: 55706-61-1
M. Wt: 172.18 g/mol
InChI Key: HPQRQAOVNXWEEQ-UHFFFAOYSA-N
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Description

8-Quinolinecarboxamide (8-QCA) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. 8-QCA is an aromatic heterocyclic compound, containing both a quinoline ring and a carboxamide group. It is a white to off-white crystalline solid with a molecular weight of approximately 140 g/mol. 8-QCA has a wide range of applications in scientific research, including its use as an organic fluorescent dye and as a biochemical tool for probing protein-protein interactions.

Scientific Research Applications

Immunomodulation and Treatment of Autoimmune Disorders

8-Quinolinecarboxamide derivatives have been explored for their potential in treating autoimmune disorders. For instance, laquinimod, a compound related to 8-Quinolinecarboxamide, demonstrated significant inhibitory effects on disease development in an experimental autoimmune encephalomyelitis model, showing promise for clinical use in autoimmune diseases (Jönsson et al., 2004).

Development of Helical Structures in Oligoamides

Research into the structural characteristics of oligoamides of 8-amino-2-carboxy-quinoline revealed a very stable helical conformation. These findings suggest potential applications in designing novel molecular structures for various scientific purposes (Jiang, Leger, & Huc, 2003).

Inhibition of Enzymes for Therapeutic Applications

Quinoline-8-carboxamides have been designed as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is crucial in drug design due to its therapeutic activities across various conditions. The structure-activity relationships of these compounds suggest their potential as therapeutic agents (Lord et al., 2009).

Metal Complex Formation for Spectroscopic Applications

Studies on the synthesis of metal complexes with 8-quinolinecarboxamide (8-QCA) demonstrate its potential in forming bivalent metal complexes, which have applications in spectroscopic analysis and research (Noji, Kidani, & Koike, 1975).

Exploration in Carbonic Anhydrase Inhibition

Novel 8-substituted quinoline-2-carboxamides were synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme important in various physiological processes. This research suggests potential applications in designing inhibitors for therapeutic purposes (Thacker et al., 2019).

Potential in Cancer Treatment

Quinoline-8-carboxamides have been studied for their potential in treating cancer. For example, a study on the synthesis of nitrogenous heterocyclic compounds with 8-Quinolinecarboxamide derivatives demonstrated antimicrobial and cytotoxic activities, indicating their potential as anticancer agents (Farhan & Saour, 2017).

properties

IUPAC Name

quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRQAOVNXWEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204243
Record name 8-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinecarboxamide

CAS RN

55706-61-1
Record name 8-Quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.2 g of 6-chloro-quinoline-8-carboxylic acid in 150 ml of acetone were combined, while stirring and cooling with ice, with 2.8 g of triethylamine and 2.6 g of chloroformic acid methyl ester. The whole was stirred for about 10 minutes, a solution of 3.4 g of 2-(4-methylphenyl)-ethylamine in 50 ml of 2-(4-methylphenyl)-ethyl-amine in 50 ml of acetone was added and the mixture was again stirred for 1 hour at room temperature. Then, water was added, the precipitate was filtered off with suction, treated with a dilute ammonia solution, undissolved matter was filtered off and recrystallized from dilute methanol. The 6-chloro-N-(2-<4-methylphenyl>-ethyl)-quinoline-8-carboxylic acid amide so obtained was found to melt at 102°-104° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
3.4 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JD Becherer, EE Boros, TY Carpenter… - Journal of medicinal …, 2015 - ACS Publications
… reduced pressure, and the residue was purified by silica gel chromatography, eluting with methanol/dichloromethane (1:49 to 1:9) to give 4-amino-2-methyl-8-quinolinecarboxamide 1b (…
Number of citations: 46 pubs.acs.org
M Noji, Y Kidani, H Koike - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
… in the metal chelates of the quinoline derivatives because of their biological significance, in this investigation the syntheses of the bivalent metal complexes of 8-quinolinecarboxamide (…
Number of citations: 2 www.journal.csj.jp
M NOJI, Y KIDANI, H KOIKE - 1975 - pascal-francis.inist.fr
Keyword (fr) COORDINAT ORGANIQUE CUIVRE II COMPLEXE NICKEL II COMPLEXE COBALT II COMPLEXE COMPLEXE HALOGENO PREPARATION STRUCTURE …
Number of citations: 0 pascal-francis.inist.fr
L Sun, J Yang, Y Qin, Y Wang, H Wu… - Journal of Enzyme …, 2019 - Taylor & Francis
… SI-4650 (N-(3-{[3-(dimethylamino)propyl]amino}propyl)-8-quinolinecarboxamide) was purchased from SPECS (Zoetermeer, The Netherlands), DMSO, 3-(4,5-dimethylthiazol)-2,5-…
Number of citations: 11 www.tandfonline.com
A Seki, Y Takahashi, T Miyake - Tetrahedron Letters, 2014 - Elsevier
… On the other hand, the carbon–hydrogen bond activation of 8-quinolinecarboxamide 1q is thought to form a 6-membered palladacycle intermediate, which allows for γ-selective …
Number of citations: 27 www.sciencedirect.com
FC UHLE, WA JACOBS - The Journal of Organic Chemistry, 1945 - ACS Publications
On the basis of degradation studies, lysergic acid was shown to be an un-saturated 6-methyl-8-ergolinecarboxylic acid (1). This structure appeared to be confirmed by the transformation …
Number of citations: 72 pubs.acs.org
MH Norman, F Navas, JB Thompson… - Journal of medicinal …, 1996 - ACS Publications
… N-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-1,2,3,4-tetrahydro-8-quinolinecarboxamide Hydrochloride Hydrate (40). This compound was prepared according to the method …
Number of citations: 74 pubs.acs.org
S Yoon, TS Teets - Chemical Communications, 2021 - pubs.rsc.org
… hydroxyquinoline (8OQ, 5l), 8-carboxyquinoline (8COOQ, 5m), 10-hydroxybenzo[h]quinoline (10OBQ, 5n), 8-(1H-pyrrol-2-yl)quinoline (8PyQ, 5o) and N-phenyl-8-quinolinecarboxamide …
Number of citations: 40 pubs.rsc.org
PN Lai, S Yoon, TS Teets - Chemical Communications, 2020 - pubs.rsc.org
… Complex 5, with N-phenyl-8-quinolinecarboxamide (8CONPhQ) as the ancillary ligand, was synthesized by combining the potassium salt of 8CONPhQ with [Ir(btph) 2 (μ-Cl) 2 ] 2 . The Ir(…
Number of citations: 24 pubs.rsc.org
XG Li, X Cheng, JA Ma, QL Zhou - Journal of organometallic chemistry, 2001 - Elsevier
New chiral 2-alkyl-8-quinolinyl-oxazolines were synthesized from 2-alkyl-8-quinolinecarboxylic acids and enantiomerically pure amino alcohols using a convenient procedure. …
Number of citations: 9 www.sciencedirect.com

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